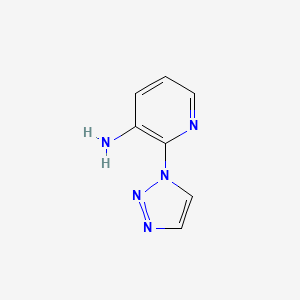
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine: is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The presence of both the triazole and pyridine rings in its structure makes it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine typically involves the following steps:
Formation of the Triazole Ring:
Attachment to the Pyridine Ring: The triazole ring is then attached to the pyridine ring through various coupling reactions, such as Suzuki-Miyaura cross-coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A simpler analog that lacks the pyridine ring but shares the triazole core.
2-(1H-1,2,4-triazol-1-yl)-3-Pyridinamine: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications .
Propriétés
Formule moléculaire |
C7H7N5 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-(triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H7N5/c8-6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,8H2 |
Clé InChI |
QESCDWVOPNOJON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N2C=CN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


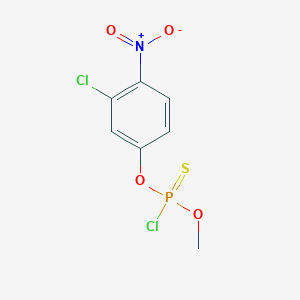
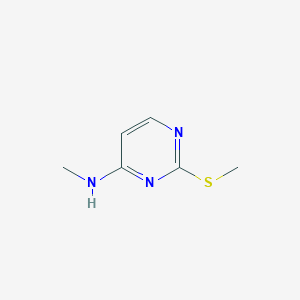
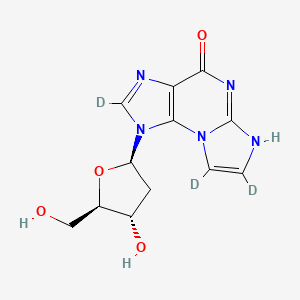
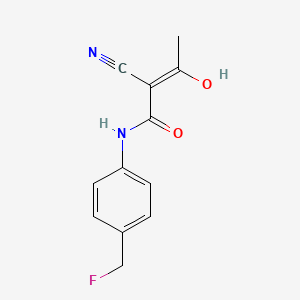

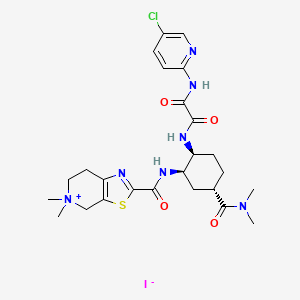
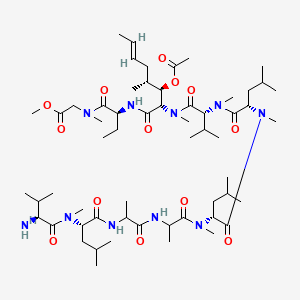
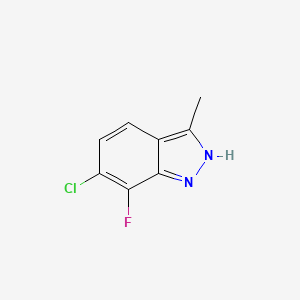

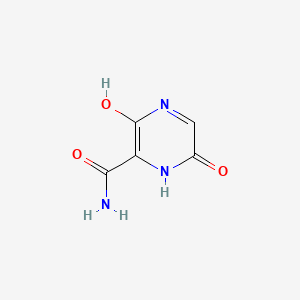

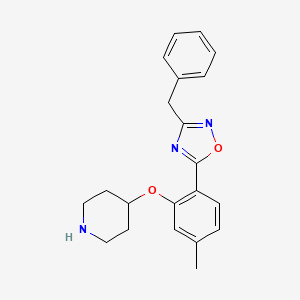
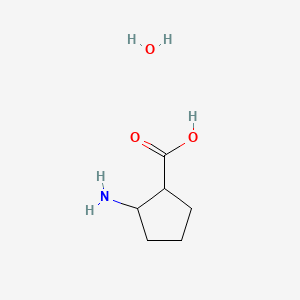
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
